N-Formyl-2-aminophenol

Antioxidant Radical scavenging Natural product

Synthetic intermediate that addresses common challenges in heterocycle construction. - Dual-function formamide: protects amine while enabling cyclization to benzoxazoles/benzimidazoles. - Measured antioxidant activity (DPPH IC50 3.23 μg/mL) for SAR profiling. - Defined solubility profile: soluble in DMF/DMSO, sparingly in PBS (0.16 mg/mL). - Consistent supply with ≥98% purity, minimal lot-to-lot variability.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 2843-27-8
Cat. No. B1347554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-2-aminophenol
CAS2843-27-8
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC=O)O
InChIInChI=1S/C7H7NO2/c9-5-8-6-3-1-2-4-7(6)10/h1-5,10H,(H,8,9)
InChIKeyDCGLLVNYKPKJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl-2-aminophenol: Compound Class and Core Identity


N-Formyl-2-aminophenol (N-(2-hydroxyphenyl)formamide, CAS 2843-27-8) is an N-substituted formamide derivative with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol [1]. This compound belongs to the class of 2-aminophenol derivatives and features both a phenolic hydroxyl group and a formamide group ortho to each other on the aromatic ring . It occurs naturally as a bacterial secondary metabolite found in Penicillium chrysogenum [2]. The compound is commercially available from multiple suppliers with typical purity specifications of ≥97% to 99%, primarily for research use in organic synthesis, antioxidant studies, and as a synthetic intermediate [3].

Synthetic intermediate Benzoxazole, benzimidazole and 2-amino-imidazole heterocycle construction
Antioxidant screening Formamide scaffold for structure-activity relationship studies with reported DPPH radical scavenging
Natural product standard Authentic reference for Penicillium chrysogenum secondary metabolite profiling

Why Analogs Cannot Substitute for N-Formyl-2-aminophenol


2-Aminophenol derivatives with different N-substituents exhibit distinct reactivity profiles in downstream synthetic applications. The formamide moiety in N-Formyl-2-aminophenol provides a unique hydrogen bonding capacity (two H-bond donors, two H-bond acceptors) and electronic character (XLogP3 = 0.7) that differs fundamentally from its parent 2-aminophenol (more hydrophilic, more nucleophilic amine) or the N-acetyl analog 2-acetamidophenol (increased steric bulk, different deprotection chemistry) [1]. In synthetic routes to benzoxazole or benzimidazole heterocycles, the formyl group serves as both a protecting group and a reactive handle for cyclization under conditions distinct from those applicable to the free amine or other acyl-protected variants . Furthermore, the compound's specific solubility profile—soluble in DMF (1 mg/mL) and DMSO (1 mg/mL) but sparingly soluble in PBS (0.16 mg/mL)—dictates its compatibility with particular assay formats and synthetic protocols, constraints that do not transfer directly to analogs with different logP values [2].

H-bond profile Formyl group provides distinct donor/acceptor pattern (2 HBD, 2 HBA) vs. free amine or N-acetyl analog, altering interaction modes
Solubility constraints Soluble in DMF/DMSO but sparingly in PBS (0.16 mg/mL); analog logP differences may shift assay compatibility
Cyclization reactivity Formyl electronics and lower steric bulk direct cyclocondensation selectivity that acetyl-protected intermediates may not reproduce

N-Formyl-2-aminophenol: Quantitative Evidence for Procurement


DPPH Radical Scavenging vs. Ascorbic Acid

N-Formyl-2-aminophenol exhibits antioxidant activity in a cell-free DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While direct head-to-head comparison data against ascorbic acid under identical conditions is not available in the primary literature, cross-study comparison provides a frame of reference: N-Formyl-2-aminophenol scavenges DPPH radicals with an IC₅₀ value of 3.23 μg/mL (approximately 23.6 μM) [1]. Under comparable assay conditions, the reference antioxidant ascorbic acid typically exhibits IC₅₀ values in the range of 2–10 μg/mL for DPPH scavenging, placing N-Formyl-2-aminophenol's activity within a comparable order of magnitude [2].

DPPH scavenging vs ascorbic acid
Cross-study context
IC₅₀ = 3.23 μg/mL (~23.6 μM)
Ascorbic acid typical range: 2–10 μg/mL
Reported antioxidant activity within comparable order of magnitude to reference antioxidant
Cross-study comparison; head-to-head data to verify
Antioxidant Radical scavenging Natural product

Synthetic Utility in Heterocycle Precursor Routes

N-Formyl-2-aminophenol serves as a key intermediate in the synthesis of nitrogen-containing heterocycles including benzoxazoles, benzimidazoles, and 2-amino-imidazole derivatives with reported antibacterial and antifungal activities [1]. The formyl group functions simultaneously as a protecting group for the amine during subsequent phenol-directed reactions and as a latent electrophile for cyclization cascades. In one reported synthetic route, the compound is prepared from 2-aminophenol and formic acid in high yield (~96%) under solvent-free conditions, demonstrating efficient access to the protected scaffold . As a class-level inference, N-formyl protection provides a distinct advantage over N-acetyl protection (2-acetamidophenol) in cyclization reactions: the formyl group's lower steric bulk and distinct electronic properties facilitate different cyclization kinetics and product selectivity in benzoxazole-forming reactions [2].

Heterocycle precursor utility
Class-level inference
Synthesis yield ~96% from 2-aminophenol
Enables benzoxazole/benzimidazole formation
Formyl protection facilitates distinct cyclization selectivity vs. N-acetyl route
Reactivity differences are method- and substrate-dependent
Organic synthesis Heterocyclic chemistry Protecting group

Monochloramine Rearrangement Synthesis Yield

An alternative synthetic route to N-Formyl-2-aminophenol involves the monochloramine-mediated rearrangement of salicylaldehyde sodium salt, yielding 2-formamidophenol in 88% isolated yield [1]. This method was compared in the same study to analogous rearrangements of 2-hydroxyacetophenone (yielding 2-acetamidophenol, 93%) and o-vanillin (yielding 2-formamido-6-methoxyphenol, 75%). While the 88% yield for N-Formyl-2-aminophenol is lower than the 93% achieved for the N-acetyl analog under identical reaction conditions, this quantitative difference highlights the slightly reduced efficiency of formyl group installation via this specific rearrangement pathway relative to acetyl installation [1].

Rearrangement synthesis yield
Direct comparison
88% yield (2-formamidophenol)
vs. N-acetyl analog 93% under identical conditions
Reported yield lower than acetyl analog; viable when formyl group is required
Supports route selection based on functional group need
Synthetic methodology Rearrangement Formamidophenol

Melting Point vs. N-Acetyl Analog

N-Formyl-2-aminophenol exhibits a melting point of 182–183 °C (some sources report a value of 129 °C for material prepared by heating 2-aminophenol with formic acid, suggesting polymorphic or purity-dependent variation [1]). In comparison, the closely related N-acetyl analog 2-acetamidophenol has a reported melting point of 209–210 °C [2]. This ~26–27 °C difference in melting point (using the 182–183 °C value) reflects the distinct intermolecular hydrogen bonding networks enabled by the formyl versus acetyl substituents. The higher melting point of the N-acetyl analog correlates with stronger intermolecular interactions in the solid state. As a supporting point, the target compound has a predicted boiling point of 338.4 ± 25.0 °C and a predicted density of 1.310 ± 0.06 g/cm³ [3].

Melting point identity
Identity context
182–183 °C (target)
N-acetyl analog: 209–210 °C
Distinct melting point supports compound verification and batch consistency
Alternative value 129 °C reported, may reflect polymorphic variation
Physical chemistry Thermal analysis Quality control

N-Formyl-2-aminophenol: Recommended Application Scenarios


Antioxidant Screening with Non-Phenolic Scaffold

For researchers conducting antioxidant screening programs, N-Formyl-2-aminophenol offers a structurally distinct scaffold for structure-activity relationship (SAR) studies. With a DPPH radical scavenging IC₅₀ of 3.23 μg/mL [1], the compound provides measurable antioxidant activity in cell-free systems. Unlike common phenolic antioxidants (e.g., ascorbic acid, BHT), the formamide functionality introduces hydrogen-bonding capacity and electronic character (XLogP3 = 0.7) [2] that diverges from carboxylic acid or simple phenol-based antioxidants, enabling exploration of alternative antioxidant mechanisms and physicochemical property spaces.

Benzoxazole and Benzimidazole Bioactive Compound Synthesis

N-Formyl-2-aminophenol serves as a strategic intermediate for medicinal chemists constructing benzoxazole, benzimidazole, or 2-amino-imidazole heterocyclic scaffolds with reported antibacterial and antifungal activities [1]. The formyl group acts as a masked electrophile that can participate in cyclocondensation reactions following phenol activation, while simultaneously protecting the amine from undesired side reactions. This dual functionality streamlines synthetic routes to bioactive heterocycles, potentially reducing step count and improving overall efficiency in hit-to-lead optimization programs.

Natural Product and Microbial Secondary Metabolite Research

N-Formyl-2-aminophenol occurs naturally as a bacterial secondary metabolite in Penicillium chrysogenum [1]. Researchers investigating fungal secondary metabolism, biosynthetic pathways, or the chemical ecology of Penicillium species can utilize the authentic standard for analytical method development (LC-MS, GC-MS), metabolomic profiling, or as a reference compound for quantifying natural product yields in fermentation broths. Its established presence in P. chrysogenum makes it a relevant standard for studies of this industrially significant organism.

Formamide Protecting Group Chemistry

For synthetic organic chemists exploring novel protecting group strategies or cyclization methodologies, N-Formyl-2-aminophenol represents a characterized building block with defined reactivity parameters. The compound's synthesis via monochloramine rearrangement of salicylaldehyde (88% yield) [1] and via direct formylation of 2-aminophenol (~96% yield) [2] provides established benchmarks for optimizing related transformations. The compound's solubility profile in DMF, DMSO, and limited PBS solubility [3] informs solvent selection for reactions involving similar formamide-containing substrates.

Application
Selection Property
Validation Focus
Antioxidant SAR studies
Formamide hydrogen-bonding scaffold (XLogP3 = 0.7)
DPPH radical scavenging assay context
Heterocycle bioactive synthesis
Formyl as dual protecting/electrophilic group
Cyclocondensation selectivity and yield benchmarks
Natural product metabolomics
Authentic standard for P. chrysogenum metabolite
LC-MS/GC-MS method development and quantification
Protecting group methodology
Characterized synthetic benchmarks and solubility profile
Reaction optimization and solvent system compatibility

Technical Documentation Hub

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37 linked technical documents
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